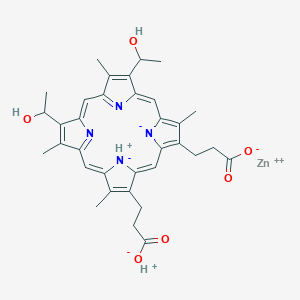![molecular formula C19H19N3O3S B228545 2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE](/img/structure/B228545.png)
2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE typically involves the reaction of benzylamine with thiazolidine-2,4-dione derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as benzylamine and thiazolidine-2,4-dione derivatives. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: A closely related compound with similar structural features and biological activities.
Benzylamine derivatives: Compounds containing the benzylamine moiety, which may exhibit similar pharmacological properties.
p-Tolyl isocyanate derivatives: Compounds with the p-tolyl isocyanate group, used in various synthetic applications.
Uniqueness
2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H19N3O3S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-(N-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-4-methylanilino)acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-7-9-15(10-8-13)21(12-16(20)23)18-17(24)22(19(25)26-18)11-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3,(H2,20,23) |
Clé InChI |
PSLASVBXAGOQGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)





![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
![3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
